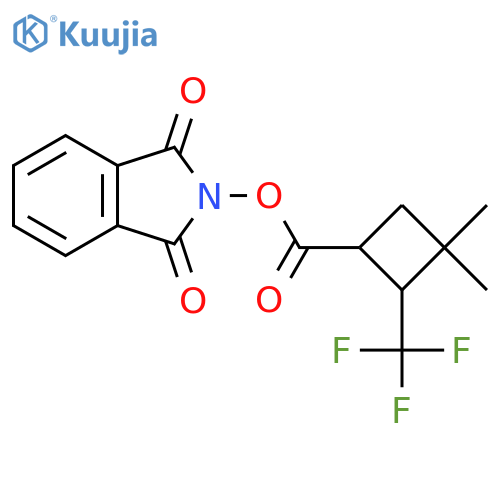Cas no 2248318-60-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6526406
- 2248318-60-5
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate
-
- インチ: 1S/C16H14F3NO4/c1-15(2)7-10(11(15)16(17,18)19)14(23)24-20-12(21)8-5-3-4-6-9(8)13(20)22/h3-6,10-11H,7H2,1-2H3
- InChIKey: QEBCORVGWBMHGO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC1(C)C)(F)F
計算された属性
- せいみつぶんしりょう: 341.08749241g/mol
- どういたいしつりょう: 341.08749241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6526406-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 2.5g |
$3025.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 0.05g |
$1296.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 0.1g |
$1357.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 0.25g |
$1420.0 | 2023-05-31 | ||
| Enamine | EN300-6526406-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate |
2248318-60-5 | 0.5g |
$1482.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
2. Back matter
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3,3-Dimethyl-2-(Trifluoromethyl)Cyclobutane-1-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2248318-60-5, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of isoindole derivatives and has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and development.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol is characterized by a bicyclic system with a fused ring structure. The isoindole moiety is a derivative of indole, which is a heterocyclic aromatic compound. The presence of the dioxo group introduces additional functional diversity to the molecule. The cyclobutane ring attached to the isoindole system further enhances the molecule's rigidity and stability. The trifluoromethyl group is a common substituent in pharmaceutical compounds due to its lipophilic nature and ability to modulate drug properties such as solubility and bioavailability.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The unique strain associated with cyclobutane rings can be exploited to create molecules with novel biological activities. In the case of 1,3-dioxo-2,3-dihydro-1H-isoindol, the cyclobutane ring serves as a platform for further functionalization, enabling the design of molecules with enhanced pharmacokinetic profiles.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. Advanced synthetic techniques such as cyclization reactions and cross-coupling methods are employed to construct the complex molecular architecture. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or nucleophilic aromatic substitution reactions, depending on the specific conditions required for optimal reactivity.
In terms of applications, 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives have shown promise in various therapeutic areas. For instance, they have been investigated for their potential as kinase inhibitors, which are critical targets in cancer therapy. The trifluoromethyl group contributes significantly to the molecule's ability to interact with protein targets through hydrophobic interactions and other non-covalent forces.
Recent research has also explored the use of this compound as a building block for constructing larger molecular frameworks. Its versatility allows for easy modification at multiple positions on the isoindole ring and cyclobutane system. This makes it an ideal candidate for combinatorial chemistry approaches aimed at discovering new drug candidates.
The environmental impact of this compound has also been a topic of interest in recent studies. Due to its complex structure and potential persistence in environmental systems, researchers are investigating methods to optimize its synthesis and minimize waste generation during production processes.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoinodol derivatives represent an exciting class of compounds with diverse applications in organic chemistry and pharmacology. Ongoing research continues to uncover new insights into their structural properties and biological activities, paving the way for innovative applications in drug discovery and development.
2248318-60-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylate) 関連製品
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 1197533-86-0(4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)
- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)
- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)
- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)
- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 1804262-36-9(1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)